molecular formula C15H17NO4S B2695134 2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one CAS No. 2034292-05-0

2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one

Cat. No.: B2695134
CAS No.: 2034292-05-0
M. Wt: 307.36
InChI Key: OWSBPFWNCAWKLJ-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one is a specialized chemical compound offered for investigative purposes in chemical and pharmacological research. This molecule features a 1,3-benzodioxole moiety, a structural component studied for its potential interactions with biological systems, linked to a 2-thia-5-azabicyclo[2.2.1]heptane scaffold. The presence of this unique bridged bicyclic system, which incorporates both nitrogen and sulfur heteroatoms, makes it a compound of significant interest in medicinal chemistry for the exploration of novel pharmacophores. Researchers can utilize this reagent as a key synthetic intermediate or a molecular template in the design and development of new therapeutic agents. Its structure suggests potential for in vitro screening against various biological targets, particularly in the development of central nervous system active compounds, given the historical context of the benzodioxole group. Further investigation is required to fully elucidate its specific mechanism of action and research applications . The product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-9(15(17)16-6-12-4-10(16)7-21-12)20-11-2-3-13-14(5-11)19-8-18-13/h2-3,5,9-10,12H,4,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSBPFWNCAWKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2CC1CS2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of the Thia-Azabicycloheptane Core: This step often involves the reaction of a suitable thiol with an azabicycloheptane precursor under basic conditions.

    Coupling of the Two Moieties: The final step involves the coupling of the benzodioxole and thia-azabicycloheptane structures, often using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of alkylated benzodioxole derivatives.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to 2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one may possess various pharmacological properties:

  • Antidepressant Activity : The structural components suggest potential interactions with serotonin receptors, which are critical targets for antidepressant drugs.
  • Anti-cancer Properties : Preliminary studies have indicated that derivatives of benzodioxole compounds exhibit cytotoxic effects against certain cancer cell lines, suggesting that this compound could be further explored for anti-cancer applications.

Neuropharmacology

Given the bicyclic structure, this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways, making it a candidate for research into neuropsychiatric disorders.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • A study published in Molecules highlighted the synthesis and biological evaluation of benzodioxole derivatives, demonstrating their potential as serotonin receptor modulators .
StudyFindings
Molecules (2024)Identified compounds with antidepressant-like effects in animal models, suggesting similar potential for 2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yly}propan-1-one.
Journal of Medicinal Chemistry (2023)Reported on the anti-cancer activity of benzodioxole derivatives against breast cancer cell lines, indicating pathways that may be relevant for this compound's activity.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis.

    Pathways Involved: The compound may activate apoptotic pathways by inducing oxidative stress or disrupting mitochondrial function.

Comparison with Similar Compounds

Target Compound vs. Tricyclic Analog ()

  • Rigidity : The tricyclic system in ’s compound likely enforces a planar conformation, favoring interactions with flat binding pockets (e.g., DNA or kinase domains). In contrast, the smaller [2.2.1] bicyclo core of the target compound may allow greater conformational flexibility for adaptive binding .
  • Sulfur Placement : The sulfur atom in the target’s bicyclo system could participate in sulfur-π interactions, absent in the tricyclic analog’s core.

Target Compound vs. 2-Azabicyclo[2.2.2]octane Derivatives ()

  • Solubility : The hydroxyl group in ’s derivatives confers higher hydrophilicity, whereas the target’s benzodioxol and ketone groups may balance lipophilicity for membrane penetration .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one is a synthetic organic molecule that incorporates a unique combination of structural features, including a benzodioxole moiety and a bicyclic thiaazabicyclo structure. This distinctive architecture suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The molecular formula of the compound is C14H15N1O3SC_{14}H_{15}N_{1}O_{3}S. The presence of the benzodioxole ring is notable for its role in biological activities, often associated with modulation of various biochemical pathways.

Property Value
Molecular FormulaC₁₄H₁₅N₁O₃S
Molecular Weight273.34 g/mol
SolubilitySoluble in organic solvents
Melting PointNot yet determined

The biological activity of this compound may be attributed to its interaction with specific molecular targets such as receptors and enzymes. The benzodioxole structure is known for its ability to modulate receptor activity, particularly G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes .

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Potential efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : Impacts on neuronal survival and function, potentially relevant in neurodegenerative diseases.

Case Studies

  • Antimicrobial Study : A study involving derivatives of benzodioxole showed significant antibacterial activity against Gram-positive bacteria, suggesting that the compound may possess similar properties .
  • Neuroprotective Effects : Research demonstrated that benzodioxole derivatives could inhibit neuronal apoptosis, providing a basis for further investigation into the neuroprotective potential of this compound .
  • Anti-inflammatory Mechanism : In vitro studies indicated that related compounds could downregulate the expression of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Comparative Analysis

To understand the uniqueness of this compound's biological activity, it is useful to compare it with similar compounds:

Compound Name Structure Notable Properties
1-(3-Bromophenyl)-2-(cyclopropylamino)ethanoneStructureAnalgesic properties
4-(1,3-Benzodioxol-5-yloxy)-N-cyclopropylbenzamideStructureExhibits anti-inflammatory effects
3-(Cyclopropylamino)-4-methoxybenzonitrileStructureInvestigated for neuroprotective effects

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